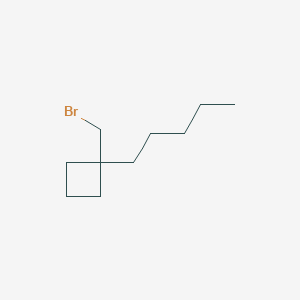
1-(Bromomethyl)-1-pentylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-pentylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-pentylcyclobutane can be synthesized through several methods. One common approach involves the bromination of 1-pentylcyclobutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under reflux conditions in a suitable solvent like carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-1-pentylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
1-(Bromomethyl)-1-pentylcyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its role in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-pentylcyclobutane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable candidate for various substitution reactions. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities.
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-1-pentylcyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-hexylcyclobutane: Similar structure but with a hexyl chain instead of a pentyl chain.
1-(Bromomethyl)-1-butylcyclobutane: Similar structure but with a butyl chain instead of a pentyl chain.
Uniqueness: 1-(Bromomethyl)-1-pentylcyclobutane is unique due to its specific combination of a bromomethyl group and a pentyl chain, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for targeted applications in organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C10H19Br |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-pentylcyclobutane |
InChI |
InChI=1S/C10H19Br/c1-2-3-4-6-10(9-11)7-5-8-10/h2-9H2,1H3 |
Clé InChI |
KNZPZBWMSVJXKI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(CCC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



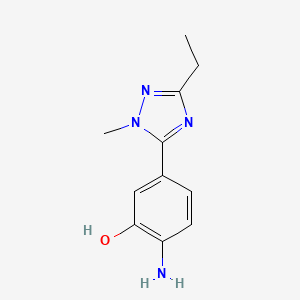

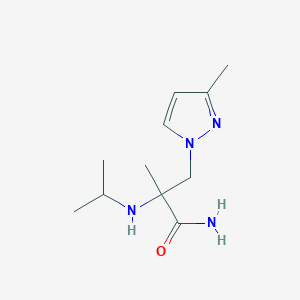

![(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B13644152.png)

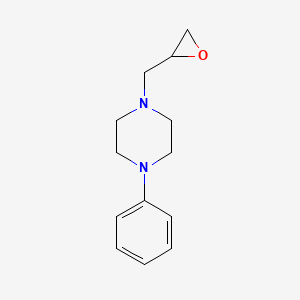
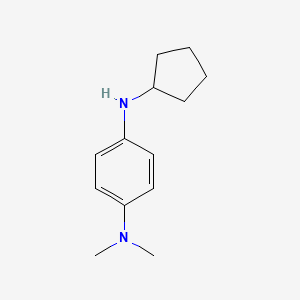
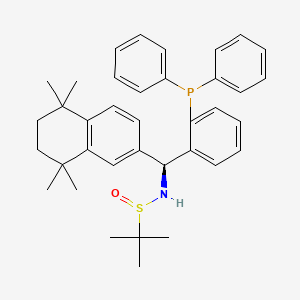
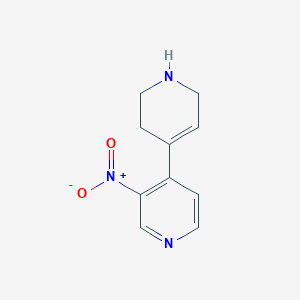
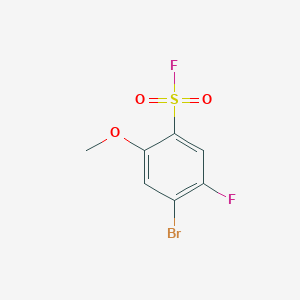
![N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide](/img/structure/B13644195.png)

